
(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one
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Overview
Description
(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one is a steroidal compound with a unique structure characterized by hydroxyl groups and double bonds This compound is part of the pregnane family, which includes various biologically active steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Dehydrogenation: Formation of double bonds through dehydrogenation reactions.
Purification: Isolation and purification of the desired compound using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Catalysts: Employment of specific catalysts to enhance reaction rates.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to steroid receptors, influencing gene expression and cellular functions.
Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3beta,8beta)-3-Hydroxy-7(11)-eremophilen-12,8-olide: A terpene lactone with similar hydroxyl and double bond features.
(3beta,9beta,10alpha,22E,24R)-24,25-dihydroxy-4,4,9,14-tetramethyl-19-norcholesta-5,22-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside: A complex steroidal glucoside with multiple hydroxyl groups and double bonds.
Uniqueness
(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one, also known as 3β-hydroxy-5,7-pregnadien-20-one, is a steroidal compound belonging to the pregnane family. Its unique structure features hydroxyl groups and double bonds that contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H30O2
- Molecular Weight : 314.46 g/mol
- CAS Number : 1819-14-3
- Structure : The compound contains multiple stereocenters and functional groups that influence its biological interactions.
The biological effects of this compound are primarily mediated through its interaction with steroid receptors. This compound is known to:
- Bind to Steroid Receptors : It interacts with specific receptors in target tissues, influencing gene expression related to growth and metabolism.
- Modulate Signaling Pathways : It plays a role in various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Hormonal Activity
Research indicates that this compound exhibits hormonal activity similar to that of progesterone. It has been studied for its potential effects on:
- Reproductive Health : Its role in modulating reproductive hormones can influence fertility and menstrual cycles.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its steroid-like properties.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Mechanistic Insights : The compound may exert its anticancer effects by modulating pathways involved in cell cycle regulation and apoptosis.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties:
- Cell Culture Studies : In neuronal cell cultures, it has been shown to protect against oxidative stress and promote cell survival.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Study 2: Hormonal Modulation
In a clinical setting, researchers examined the effects of this compound on hormonal balance in postmenopausal women. Participants receiving this compound showed improved symptoms of hormonal imbalance compared to a placebo group .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(3beta,8beta)-3-Hydroxy-7(11)-eremophilen-12,8-olide | Terpene lactone | Anti-inflammatory |
(3beta,9beta)-Dydrogesterone | Progestin | Hormonal regulation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves diethyl diacetal precursors, deprotection, and stereospecific rearrangement. For example, starting from 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal, acid-catalyzed deprotection yields the dienone intermediate, followed by regioselective hydroxylation under controlled pH (4.5–6.0) to preserve the 3beta,9beta,10alpha configuration. Solvent polarity and temperature (20–25°C) are critical to avoid epimerization .
- Key Parameters :
Step | Reagents | Temperature | Outcome |
---|---|---|---|
Deprotection | HCl/MeOH | 0–5°C | Diethyl acetal cleavage |
Rearrangement | NaHCO₃ buffer | 20–25°C | Stereochemical retention |
Q. How does the stereochemistry of this compound affect its binding affinity to progesterone receptors compared to natural progesterone?
- Methodological Answer : Competitive binding assays using radiolabeled progesterone (³H-P4) and recombinant human progesterone receptors (PR-A/PR-B) reveal that the compound’s 9beta,10alpha configuration reduces binding affinity by ~40% compared to natural progesterone. Use SPR (Surface Plasmon Resonance) to quantify dissociation constants (KD) under physiological pH (7.4) and temperature (37°C) .
Q. What analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 column (methanol/water gradient) with ESI-MS detection to confirm molecular ion [M+H]⁺ and assess purity (>95%).
- NMR : ¹H-NMR (600 MHz, CDCl₃) for stereochemical assignment: δ 5.68 (d, J=2.4 Hz, H-6), δ 5.42 (dd, J=2.4, 1.8 Hz, H-7), and δ 3.52 (m, H-3β) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported bioactivity data across different cellular models for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell line origin, serum-free media, and incubation time) to minimize variability. For example, in endometrial stromal cells vs. melanoma models, discrepancies in anti-inflammatory activity may arise from differences in PR isoform expression (PR-A vs. PR-B). Perform siRNA-mediated PR knockdown to isolate receptor-specific effects .
- Data Contradiction Analysis :
Model | Activity (IC₅₀) | Proposed Mechanism |
---|---|---|
Endometrial cells | 12 nM | PR-B-mediated IL-6 suppression |
Melanoma cells | >100 nM | Non-PR pathways (e.g., Secosteroid formation via UV exposure) |
Q. How can researchers design photochemical conversion experiments to study the compound’s derivatives, and what analytical methods track reaction products?
- Methodological Answer : Irradiate the compound in ethanol (λ=290–315 nm, 30 min) to simulate UV-induced transformation. Use LC-MS/MS (Q-TOF) to identify secosteroid derivatives (e.g., 20S/20R epimers). Compare anti-proliferative activity in A375 melanoma cells using MTT assays pre- and post-irradiation .
Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics and tissue-specific effects?
- Methodological Answer : Utilize ovariectomized Sprague-Dawley rats to mimic hormone-deficient states. Administer the compound intravenously (1 mg/kg) and collect plasma/tissue samples at 0, 1, 3, 6, and 12 h. Quantify via UPLC-MS/MS with LLOQ=0.1 ng/mL. Note high hepatic clearance (t₁/₂=2.3 h) and preferential adrenal gland accumulation .
Properties
IUPAC Name |
1-[(3S,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19+,20+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNPWWLYMFLEI-MHSJKHHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.